Ethyl 2-methyl-4-iso-pentoxybenzoylformate
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Overview
Description
Ethyl 2-methyl-4-iso-pentoxybenzoylformate is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34348 g/mol . It is also known by its synonym, Ethyl 2-methyl-4-(3-methylbutoxy)-α-oxobenzeneacetate . This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and an iso-pentoxy group attached to a benzoylformate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-iso-pentoxybenzoylformate typically involves the esterification of 2-methyl-4-iso-pentoxybenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-iso-pentoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the iso-pentoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-4-iso-pentoxybenzoylformate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-iso-pentoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-methyl-4-iso-pentoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-ethoxybenzoylformate: Similar structure but with an ethoxy group instead of an iso-pentoxy group.
Ethyl 2-methyl-4-propoxybenzoylformate: Contains a propoxy group instead of an iso-pentoxy group.
Ethyl 2-methyl-4-butoxybenzoylformate: Features a butoxy group in place of the iso-pentoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their alkoxy groups.
Properties
IUPAC Name |
ethyl 2-[2-methyl-4-(3-methylbutoxy)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-19-16(18)15(17)14-7-6-13(10-12(14)4)20-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCEVJQWATZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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